molecular formula C29H29N3O5S B11085599 ethyl 4-{[(2Z)-6-[(4-methoxyphenyl)carbamoyl]-4-oxo-3-(2-phenylethyl)-1,3-thiazinan-2-ylidene]amino}benzoate

ethyl 4-{[(2Z)-6-[(4-methoxyphenyl)carbamoyl]-4-oxo-3-(2-phenylethyl)-1,3-thiazinan-2-ylidene]amino}benzoate

Cat. No.: B11085599
M. Wt: 531.6 g/mol
InChI Key: VWZSNHZLXLKXMM-UHFFFAOYSA-N
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Description

Ethyl 4-{[(2Z)-6-[(4-methoxyphenyl)carbamoyl]-4-oxo-3-(2-phenylethyl)-1,3-thiazinan-2-ylidene]amino}benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a thiazinan ring, a methoxyphenyl group, and a benzoate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{[(2Z)-6-[(4-methoxyphenyl)carbamoyl]-4-oxo-3-(2-phenylethyl)-1,3-thiazinan-2-ylidene]amino}benzoate typically involves multiple steps:

    Formation of the thiazinan ring: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the methoxyphenyl group: This is achieved through a coupling reaction, often using palladium-catalyzed cross-coupling methods.

    Formation of the benzoate ester: This step involves esterification of the benzoic acid derivative with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[(2Z)-6-[(4-methoxyphenyl)carbamoyl]-4-oxo-3-(2-phenylethyl)-1,3-thiazinan-2-ylidene]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiazinan derivatives with different oxidation states.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the methoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce various thiazinan derivatives.

Scientific Research Applications

Ethyl 4-{[(2Z)-6-[(4-methoxyphenyl)carbamoyl]-4-oxo-3-(2-phenylethyl)-1,3-thiazinan-2-ylidene]amino}benzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 4-{[(2Z)-6-[(4-methoxyphenyl)carbamoyl]-4-oxo-3-(2-phenylethyl)-1,3-thiazinan-2-ylidene]amino}benzoate involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit certain enzymes, leading to altered biochemical pathways.

    Receptor binding: It may bind to specific receptors, modulating cellular responses.

    Signal transduction: The compound may affect signal transduction pathways, influencing cellular functions.

Comparison with Similar Compounds

Ethyl 4-{[(2Z)-6-[(4-methoxyphenyl)carbamoyl]-4-oxo-3-(2-phenylethyl)-1,3-thiazinan-2-ylidene]amino}benzoate can be compared with similar compounds such as:

    This compound: This compound shares a similar structure but may have different functional groups or substituents.

    This compound: Another similar compound with variations in the thiazinan ring or benzoate ester.

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C29H29N3O5S

Molecular Weight

531.6 g/mol

IUPAC Name

ethyl 4-[[6-[(4-methoxyphenyl)carbamoyl]-4-oxo-3-(2-phenylethyl)-1,3-thiazinan-2-ylidene]amino]benzoate

InChI

InChI=1S/C29H29N3O5S/c1-3-37-28(35)21-9-11-23(12-10-21)31-29-32(18-17-20-7-5-4-6-8-20)26(33)19-25(38-29)27(34)30-22-13-15-24(36-2)16-14-22/h4-16,25H,3,17-19H2,1-2H3,(H,30,34)

InChI Key

VWZSNHZLXLKXMM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N=C2N(C(=O)CC(S2)C(=O)NC3=CC=C(C=C3)OC)CCC4=CC=CC=C4

Origin of Product

United States

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